molecular formula C6H7NO B13533266 2-(1H-pyrrol-3-yl)acetaldehyde

2-(1H-pyrrol-3-yl)acetaldehyde

Cat. No.: B13533266
M. Wt: 109.13 g/mol
InChI Key: WWDGTICBKIWDPO-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring a pyrrole ring substituted at the 3-position with an acetaldehyde group (CH₂CHO). Pyrrole, a five-membered aromatic ring containing one nitrogen atom, confers electron-rich properties, making the compound reactive in nucleophilic and electrophilic reactions. The aldehyde functional group enhances its utility as a precursor in organic synthesis, particularly in condensation and cyclization reactions to form complex heterocycles or biologically active molecules .

While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs and synthesis pathways suggest applications in pharmaceuticals, agrochemicals, and pheromone chemistry.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)acetaldehyde

InChI

InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2

InChI Key

WWDGTICBKIWDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1CC=O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-(1H-Indol-3-yl)acetaldehyde

  • Structure : Features an indole ring (benzene fused to pyrrole) with an acetaldehyde group at the 3-position.
  • Key Differences: Increased aromaticity due to the fused benzene ring in indole, enhancing stability and π-π stacking interactions. Higher molecular weight (159.19 g/mol vs.
  • Applications : Used in pharmaceutical intermediates and APIs, whereas pyrrole-based aldehydes may focus on smaller heterocyclic systems .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

  • Structure : Cyclohexylidene ring with an exocyclic double bond and aldehyde group. Exists as (Z)- and (E)-isomers.
  • Key Differences: Non-aromatic cyclohexene ring introduces steric bulk and conformational flexibility, contrasting with the planar pyrrole system. (Z)- and (E)-isomerism significantly impacts pheromone activity in beetles (e.g., Anthonomus grandis), where stereochemistry dictates biological signaling .
  • Applications : Critical components of insect pheromone blends, unlike pyrrole aldehydes, which have less documented ecological roles .

Ethyl (2E)-2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

  • Structure: Pyrrole substituted with methyl and cyano groups, conjugated to an ethyl ester.
  • Key Differences: The cyano and ester groups enable diverse reactivity (e.g., nucleophilic additions), whereas the aldehyde in 2-(1H-pyrrol-3-yl)acetaldehyde is more electrophilic. Synthesized via condensation of pyrrole-2-carboxaldehyde with ethyl cyanoacetate, highlighting the utility of pyrrole aldehydes as precursors .

2-(1H-Pyrazol-3-yl)acetic Acid and Derivatives

  • Structure : Pyrazole ring (two adjacent nitrogen atoms) with acetic acid or hydrochloride substituents.
  • Key Differences :
    • Pyrazole’s electron-deficient nature contrasts with pyrrole’s electron-rich system, altering reactivity in hydrogen bonding and metal coordination.
    • Carboxylic acid functional group (vs. aldehyde) enables salt formation and distinct metabolic pathways .
  • Applications : Used in drug intermediates (e.g., antiviral agents), whereas pyrrole aldehydes may prioritize aldehyde-specific reactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Functional Group Key Applications
2-(1H-Pyrrol-3-yl)acetaldehyde C₆H₇NO 109.13 Pyrrole Aldehyde Organic synthesis, potential pheromones
2-(1H-Indol-3-yl)acetaldehyde C₁₀H₉NO 159.19 Indole Aldehyde Pharmaceuticals, APIs
(Z)-DMCHA C₈H₁₂O 124.18 Cyclohexene Aldehyde Insect pheromones
Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate C₁₂H₁₃N₃O₂ 231.25 Pyrrole Cyano, Ester Medicinal chemistry
2-(1H-Pyrazol-3-yl)acetic acid C₅H₆N₂O₂ 126.11 Pyrazole Carboxylic acid Drug intermediates

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